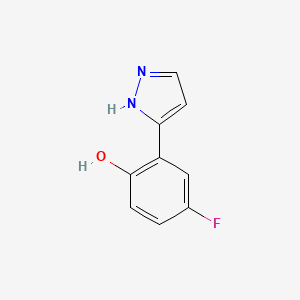

4-Fluoro-2-(1H-pyrazol-3-yl)phenol

Description

BenchChem offers high-quality 4-Fluoro-2-(1H-pyrazol-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(1H-pyrazol-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAHKTLLEHWJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-64-9 | |

| Record name | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The strategic incorporation of a fluorine atom and a phenolic hydroxyl group into the pyrazole scaffold, as seen in 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a drug candidate. This guide provides a detailed exploration of the synthetic pathways leading to this valuable compound, emphasizing the underlying chemical principles and practical considerations for its preparation in a laboratory setting.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol suggests a few primary disconnection points. The core structure can be envisioned as being assembled from a fluorinated phenolic precursor and a pyrazole-forming reagent. This leads to two main synthetic strategies:

-

Strategy A: Pyrazole Ring Formation on a Phenolic Substrate: This approach involves the construction of the pyrazole ring directly onto a pre-functionalized 4-fluorophenol derivative.

-

Strategy B: Coupling of Pre-formed Pyrazole and Phenolic Moieties: This strategy relies on the coupling of a suitable pyrazole derivative with a fluorinated phenol or its precursor.

The following sections will delve into the practical execution of these strategies, providing detailed protocols and mechanistic insights.

Diagram of Retrosynthetic Analysis

Sources

An In-Depth Technical Guide to 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: A Versatile Scaffold in Chemical Innovation

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical science. Its unique structural combination of a fluorinated phenol and a pyrazole ring imparts a distinct set of chemical properties, making it a valuable building block for the synthesis of novel bioactive molecules. We will explore its structure, properties, potential applications, and the scientific rationale behind its utility.

Core Chemical Identity and Structural Attributes

4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a substituted aromatic compound characterized by a phenol ring bearing a fluorine atom at the 4-position and a pyrazole ring at the 2-position. This arrangement of functional groups is pivotal to its chemical behavior and biological activity.

The fluorine atom, a strong electron-withdrawing group, modulates the acidity of the phenolic hydroxyl group and can enhance metabolic stability and binding affinity in biological systems. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers multiple sites for chemical modification and can participate in hydrogen bonding, a critical interaction in drug-receptor binding.[1][2]

Caption: Chemical Structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference. These data are essential for planning synthetic transformations, formulation development, and analytical method design.

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂O | [3][4] |

| Molecular Weight | 178.16 g/mol | [4] |

| CAS Number | 288401-64-9 | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 129-137 °C | [3] |

| Purity | ≥ 97% (HPLC) | [3] |

| SMILES | Oc1ccc(F)cc1-c2cc[nH]n2 | |

| InChI Key | QKAHKTLLEHWJPY-UHFFFAOYSA-N | |

| Storage | Store at 0-8°C | [3] |

Synthesis and Reactivity Insights

While specific proprietary synthesis routes may vary, a general and logical approach for synthesizing pyrazole-phenol scaffolds involves the condensation of a hydrazine source with a 1,3-dicarbonyl equivalent. A plausible pathway for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol would start from a substituted 2'-hydroxychalcone or a chromone derivative.

Conceptual Synthetic Workflow:

The process begins with a fluorinated phenolic precursor, which is elaborated to create a 1,3-dicarbonyl moiety. This intermediate is then cyclized with hydrazine to form the pyrazole ring. This method is a cornerstone of heterocyclic chemistry, valued for its reliability and the accessibility of starting materials.

Caption: General synthetic pathway for pyrazole-phenol compounds.

Reactivity Profile:

-

Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This provides a handle for attaching other molecular fragments.

-

Pyrazole N-H: The pyrazole ring contains an acidic N-H proton. Deprotonation allows for N-alkylation or N-arylation, a common strategy in drug design to modulate solubility and pharmacokinetic properties. The two nitrogen atoms also present sites for coordination with metal catalysts.

-

Aromatic Rings: Both the phenol and pyrazole rings can undergo electrophilic substitution, although the reactivity and regioselectivity are influenced by the existing substituents (hydroxyl, fluoro, and the other ring system).

Applications in Research and Development

The value of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol lies in its role as a key intermediate.[3] The pyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in known drugs and bioactive molecules.[5][6]

Pharmaceutical Development

This compound is a foundational element for synthesizing a variety of therapeutic agents.[3] The broader class of pyrazole derivatives is known to exhibit a wide spectrum of biological activities.[1][2][7]

-

Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] 4-Fluoro-2-(1H-pyrazol-3-yl)phenol serves as a starting point for developing new molecules that may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory cascade.[8]

-

Anticancer Agents: Many pyrazole-containing compounds have been investigated as anticancer agents, acting through mechanisms such as kinase inhibition, induction of apoptosis, or disruption of cell proliferation.[2][9]

-

Enzyme Inhibition: The structural features of this molecule make it a valuable fragment for designing inhibitors against various enzymes, providing tools for biochemical research and potential therapeutic targets.[3]

Caption: Application pathways stemming from the core scaffold.

Agrochemical Chemistry

In agriculture, this compound is used in the formulation of crop protection products.[3] The pyrazole scaffold is present in numerous commercial fungicides, herbicides, and insecticides. Its derivatives can be designed to interact with specific biological targets in pests and diseases, leading to improved efficacy and potentially reduced environmental impact.[3][5][6]

Exemplary Experimental Protocol: N-Alkylation

To illustrate the practical utility of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol's reactivity, the following section details a standard, self-validating protocol for N-alkylation of the pyrazole ring. This is a foundational step for creating a library of derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize 1-Alkyl-4-fluoro-2-(1H-pyrazol-3-yl)phenol via N-alkylation.

Materials:

-

4-Fluoro-2-(1H-pyrazol-3-yl)phenol (1.0 eq)

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reagents. Stir the mixture for 15 minutes at room temperature. Causality: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, and K₂CO₃ is a suitable base to deprotonate the pyrazole N-H without significantly deprotonating the more acidic phenol.

-

Reagent Addition: Add the alkyl halide dropwise to the stirring suspension.

-

Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate. Causality: This step quenches the reaction and transfers the organic product from the polar DMF into the immiscible ethyl acetate layer.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.

| Hazard Type | GHS Classification and Precautionary Statements | Reference |

| Skin Irritation | H315: Causes skin irritation. | [4][10] |

| Eye Irritation | H319: Causes serious eye irritation. | [4][10] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [4][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent). | |

| Storage Class | 11 - Combustible Solids |

Conclusion

4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a strategically designed chemical intermediate with significant potential. The interplay between its fluorinated phenol ring and pyrazole moiety provides a robust platform for synthetic elaboration. Its established use in the development of pharmaceuticals and agrochemicals underscores its importance. For researchers in drug discovery and materials science, this compound represents a versatile and highly valuable scaffold for building novel molecules with tailored functions and enhanced biological activities.

References

-

Current status of pyrazole and its biological activities. PubMed Central (PMC). [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central (PMC). [Link]

-

Fig. 1. Biological activity of pyrazoles derivatives and experimental... ResearchGate. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

(PDF) Pyrazole and its biological activity. ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central (PMC). [Link]

-

4-FLUORO-2-(1H-PYRAZOL-5-YL)PHENOL. ChemBK. [Link]

-

4-Fluoro-2-(1H-pyrazol-3-yl)phenol, 97%, Thermo Scientific 1 g. Fisher Scientific. [Link]

-

Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. National Institutes of Health (NIH). [Link]

-

Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. PubChem. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central (PMC). [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. National Institutes of Health (NIH). [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-FLUORO-2-(1H-PYRAZOL-3-YL)PHENOL price,buy 4-FLUORO-2-(1H-PYRAZOL-3-YL)PHENOL - chemicalbook [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

CAS number and IUPAC name for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol

An In-Depth Technical Guide to 4-Fluoro-2-(1H-pyrazol-3-yl)phenol

Abstract

This technical guide provides a comprehensive scientific overview of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a heterocyclic compound of significant interest in modern chemical research and development. Possessing a unique molecular architecture that combines a fluorinated phenol with a pyrazole moiety, this compound serves as a versatile intermediate and building block in multiple scientific domains.[1] This document details its chemical identity, physicochemical properties, a validated synthetic pathway, and its established applications in pharmaceutical, agrochemical, and biochemical research. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the properties of this compound in their work.

Compound Identification and Physicochemical Properties

4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a halo-substituted phenolic pyrazole derivative. Its identity is defined by the Chemical Abstracts Service (CAS) number 288401-64-9.[1] The presence of the fluorine atom and the pyrazole ring imparts specific electronic and conformational properties that make it a valuable scaffold in medicinal chemistry. The compound typically presents as a white crystalline solid and requires storage at refrigerated temperatures (0-8°C) to ensure stability.[1]

A summary of its key properties is presented below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | N/A |

| Synonym | 3-(5-Fluoro-2-hydroxyphenyl)pyrazole | [1] |

| CAS Number | 288401-64-9 | [1] |

| Molecular Formula | C₉H₇FN₂O | [1] |

| Molecular Weight | 178.17 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 129-137 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| SMILES String | Oc1ccc(F)cc1-c2cc[nH]n2 | |

| InChI Key | QKAHKTLLEHWJPY-UHFFFAOYSA-N |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol describes a common and reliable pathway, starting from the readily available precursor, 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. The causality behind each step is explained to provide a deeper understanding of the transformation.

Experimental Protocol

Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate

-

Rationale: This step builds the three-carbon backbone necessary for forming the pyrazole ring. The reaction condenses the ketone with an activated dimethylformamide equivalent to create an enone, a critical intermediate.

-

Methodology:

-

To a solution of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (1 equivalent) in anhydrous tetrahydrofuran (THF), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, an enaminone, is typically used in the next step without further purification.

-

Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring

-

Rationale: This is the key ring-forming step. Hydrazine hydrate acts as a dinucleophile, attacking the enone intermediate and subsequently cyclizing to form the stable five-membered pyrazole heterocycle. Acetic acid serves as a catalyst.

-

Methodology:

-

Dissolve the crude enaminone from the previous step in glacial acetic acid.

-

Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the mixture to 80-90°C for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

-

Caption: Synthetic workflow for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.

Applications in Research and Development

The distinct structural features of this compound make it a valuable building block in several areas of chemical science.[1]

-

Pharmaceutical Development: It is widely used as an intermediate in the synthesis of novel therapeutic agents.[1] The pyrazole nucleus is a well-known pharmacophore found in numerous approved drugs, and its derivatives are recognized for a wide range of bioactivities, including anti-inflammatory, analgesic, anti-cancer, and anti-diabetic properties.[1][2] This compound serves as a starting point for creating more complex molecules targeting these conditions.[1]

-

Agrochemical Chemistry: The compound is utilized in the development of modern crop protection agents.[1] Pyrazole-containing structures are integral to many fungicides, herbicides, and insecticides, and this molecule provides a scaffold for creating new agrochemicals with potentially improved efficacy and better environmental profiles.[1][2]

-

Biochemical Research: In the laboratory, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a valuable tool for studying enzyme inhibition.[1] It can be used as a fragment in fragment-based drug discovery or as a core structure for developing potent and selective inhibitors against various enzyme targets, such as kinases or cyclooxygenases, aiding in the elucidation of metabolic pathways.[1][3]

-

Material Science: The compound also finds applications in the synthesis of new materials where its thermal stability and chemical resistance can be leveraged.[1]

Hypothesized Mechanism of Action: Kinase Inhibition

While the specific biological targets of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol itself are not extensively documented, its structural motifs are common in potent kinase inhibitors. The pyrazole ring can act as a versatile hinge-binding motif, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket of a kinase. The fluorophenol group can be directed towards other regions of the active site to achieve selectivity and potency.

The diagram below illustrates a hypothetical binding mode where the pyrazole nitrogen atoms act as hydrogen bond donors and acceptors with the kinase hinge region, a mechanism central to the action of many pyrazole-based kinase inhibitors.

Caption: Hypothesized binding of the compound in a kinase active site.

Safety and Handling

As a laboratory chemical, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol must be handled with appropriate precautions.

-

Hazard Classifications: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). The signal word is "Warning".

-

Personal Protective Equipment (PPE): When handling this compound, personnel should wear appropriate PPE, including an N95 dust mask, chemical safety goggles, and impervious gloves.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1]

Conclusion

4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a high-value chemical intermediate with a proven track record in diverse research and development settings. Its utility stems from a stable yet reactive structure that incorporates both the pharmacologically significant pyrazole ring and a functionalized fluorophenol. As research in medicinal and agricultural chemistry continues to advance, the demand for such versatile and well-characterized building blocks is expected to grow, positioning this compound as a key resource for future innovation.

References

-

Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Pharmaffiliates. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information. [Link]

- Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preliminary Biological Activity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro biological evaluation of the novel compound, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. As a molecule integrating a pyrazole ring, a known pharmacophore with diverse biological activities, and a fluorinated phenol moiety, which can enhance metabolic stability and binding affinity, this compound presents a compelling candidate for drug discovery screening.[1][2][3][4][5] Lacking published data on its specific biological profile, this document provides a structured, scientifically-grounded framework for its initial characterization. We will detail protocols for assessing its potential anticancer, antimicrobial, and antioxidant activities. The experimental designs described herein are rooted in established methodologies to ensure data integrity and reproducibility, providing a foundational roadmap for researchers and drug development professionals.

Introduction and Rationale

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry.[6][7] The compound 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a unique chemical entity that strategically combines two important structural motifs:

-

The Pyrazole Nucleus: Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological properties.[3][5] They are known to exhibit antimicrobial, anti-inflammatory, anticancer, antioxidant, and antiviral activities.[1][3]

-

The Fluorinated Phenol Moiety: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate electronic properties, enhance metabolic stability, and improve membrane permeability.[4] Phenolic compounds, in general, are recognized for their antioxidant and other biological activities.[8][9]

The synergistic combination of these two moieties in 4-Fluoro-2-(1H-pyrazol-3-yl)phenol suggests a high potential for multifaceted biological activity.[10][11] This guide proposes a systematic, multi-pronged screening approach to elucidate its preliminary bioactivity profile.

Proposed Areas of Preliminary Biological Investigation

Given the known activities of its constituent parts, the following areas are proposed for the initial screening of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol:

-

Anticancer Activity: To assess the compound's potential to inhibit the growth of cancer cells.

-

Antimicrobial Activity: To determine its efficacy against a panel of pathogenic bacteria and fungi.

-

Antioxidant Activity: To quantify its capacity to scavenge free radicals.

The following sections will provide detailed experimental protocols for each of these proposed areas of investigation.

Anticancer Activity Screening

The initial assessment of anticancer potential will focus on cytotoxicity against a panel of human cancer cell lines.[6][7][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]

Step-by-Step Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 (breast), HT-29 (colon), HL-60 (leukemia)) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and include a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Cancer Type | Hypothetical IC50 (µM) of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol |

| MCF-7 | Breast Adenocarcinoma | 25.4 |

| HT-29 | Colorectal Adenocarcinoma | 42.1 |

| HL-60 | Acute Promyelocytic Leukemia | 15.8 |

Experimental Workflow Visualization

Caption: Workflow for In Vitro Anticancer Cytotoxicity Screening.

Antimicrobial Activity Screening

The antimicrobial potential of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol will be evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms.[14][15][16][17][18]

Experimental Protocol: Broth Microdilution for MIC and MBC

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[14][16] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][16]

Step-by-Step Methodology:

-

Microorganism Panel: Select a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism (~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in the broth medium.[16]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[14]

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[14]

-

MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum.[14][18]

Data Presentation: Hypothetical Antimicrobial Activity Data

| Microorganism | Type | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 | 32 |

| Escherichia coli | Gram-negative | >128 | >128 |

| Candida albicans | Yeast | 64 | 128 |

Experimental Workflow Visualization

Caption: Workflow for MIC and MBC Antimicrobial Testing.

Antioxidant Activity Screening

The antioxidant capacity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol will be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[19][20]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[19]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[20]

-

Sample Preparation: Prepare various concentrations of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in methanol. Ascorbic acid or Trolox should be used as a positive control.[20][21]

-

Reaction Setup: In a 96-well plate, add the sample or control solutions to the wells, followed by the DPPH working solution.[21]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][21]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[19][20]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[19] Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Data Presentation: Hypothetical Antioxidant Activity Data

| Compound | Hypothetical IC50 (µg/mL) |

| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | 35.2 |

| Ascorbic Acid (Positive Control) | 8.5 |

Experimental Workflow Visualization

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. benchchem.com [benchchem.com]

- 7. ijcrt.org [ijcrt.org]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.utep.edu [scholarworks.utep.edu]

- 13. researchgate.net [researchgate.net]

- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 15. ibtbioservices.com [ibtbioservices.com]

- 16. emerypharma.com [emerypharma.com]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. benchchem.com [benchchem.com]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

discovery and history of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol derivatives

An In-depth Technical Guide to the Discovery and History of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Derivatives

Foreword: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged scaffolds." The pyrazole nucleus is a quintessential example of such a structure, forming the core of numerous approved drugs.[1][2] When this versatile heterocycle is strategically combined with a phenol moiety and functionalized with a fluorine atom, it gives rise to the 4-Fluoro-2-(1H-pyrazol-3-yl)phenol scaffold—a building block of significant interest in drug discovery and agrochemical research.[3] This guide provides a comprehensive technical overview of this scaffold's journey, from its synthetic origins and strategic design to its broad therapeutic potential and the intricate structure-activity relationships that govern its function.

The Strategic Architecture: Deconstructing the Core

The efficacy of the 4-Fluoro-2-(1H-pyrazol-3-yl)phenol scaffold is not accidental; it is a product of the synergistic interplay between its three key components: the pyrazole ring, the phenol group, and the fluorine atom.

-

The Pyrazole Moiety : As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a cornerstone of medicinal chemistry.[4] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to serve as a versatile pharmacophore. Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] This wide-ranging bioactivity is exemplified by blockbuster drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4]

-

The Phenol Group : The hydroxyl group attached to an aromatic ring is a fundamental functional group in organic chemistry. Phenolic compounds are renowned for their antioxidant and antimicrobial activities.[4] In a drug candidate, the phenol group can act as a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.

-

The Strategic Fluorine Atom : The introduction of fluorine into a drug candidate is a widely adopted and highly effective strategy in modern drug discovery.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological profile.[5]

-

Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, which can increase a drug's half-life.[5]

-

Increased Binding Affinity : Fluorine's high electronegativity can alter the molecule's electronic distribution, potentially leading to more potent interactions with protein targets.[5]

-

Modulation of Physicochemical Properties : Fluorine substitution can fine-tune critical drug-like properties such as lipophilicity (fat solubility) and acidity (pKa), which affect absorption, distribution, and efficacy.[5]

-

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of pyrazole derivatives is well-established, with the most common and robust method being the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][6] This foundational approach allows for the creation of a diverse array of substituted pyrazoles.

General Synthetic Workflow

A prevalent strategy for synthesizing the 4-Fluoro-2-(1H-pyrazol-3-yl)phenol core involves a multi-step process beginning with a substituted acetophenone. The workflow below illustrates a typical synthetic route.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-YL)phenol | 288401-63-8 | Benchchem [benchchem.com]

- 5. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | 288401-64-9 | Benchchem [benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

An In-depth Technical Guide to the Potential Mechanism of Action of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Synthesizing data from structurally related pyrazole and fluorophenol analogs, we propose and detail several plausible biological pathways this compound may modulate. This document is intended to serve as a foundational resource for researchers, offering both theoretical frameworks and actionable experimental protocols to elucidate its therapeutic potential. We will delve into its potential as an anti-inflammatory, analgesic, and anticancer agent, supported by detailed methodologies for validation.

Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold

4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a halogen-substituted phenolic pyrazole derivative, a class of compounds that has garnered significant interest in medicinal chemistry.[1] The molecule's architecture, featuring a pyrazole nucleus, a phenolic ring, and a fluorine substituent, suggests a high potential for diverse pharmacological activities. Pyrazole derivatives are known to possess a wide spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The incorporation of a fluorine atom can further enhance metabolic stability, bioavailability, and target-binding affinity.[5][6]

This guide will propose several potential mechanisms of action for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol based on the established pharmacology of its constituent chemical moieties. We will then provide a roadmap for the experimental validation of these hypotheses.

Proposed Mechanisms of Action: A Multi-Target Hypothesis

Based on the pharmacology of related compounds, we hypothesize that 4-Fluoro-2-(1H-pyrazol-3-yl)phenol may exert its effects through one or more of the following mechanisms:

-

Anti-inflammatory and Analgesic Effects: Via inhibition of key enzymes in the inflammatory cascade and modulation of pain receptors.

-

Anticancer Activity: Through induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation.

-

Enzyme Inhibition: Targeting a range of enzymes beyond the inflammatory cascade.

Anti-inflammatory and Analgesic Pathways

The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory and analgesic drugs.[7] We propose that 4-Fluoro-2-(1H-pyrazol-3-yl)phenol may act through:

-

Cyclooxygenase (COX) Inhibition: Many pyrazole-containing compounds are selective COX-2 inhibitors, a key enzyme in the synthesis of prostaglandins which mediate inflammation and pain.[7]

-

Opioid Receptor Activation: Certain pyrazole analogs have demonstrated antinociceptive effects associated with the activation of opioid receptors.[7]

-

Acid-Sensing Ion Channel (ASIC) Blockade: ASICs are implicated in pain perception, and their blockage by pyrazole compounds can lead to analgesic effects.[7]

-

Modulation of the NO/cGMP Pathway: Some pyrazole derivatives exhibit vasorelaxant and analgesic effects through the nitric oxide/cyclic guanosine monophosphate pathway.[8]

Caption: Proposed inhibition of the COX-2 pathway.

Anticancer Potential

Structurally similar phenolic and pyrazole compounds have shown promise as anticancer agents.[9] The potential mechanisms include:

-

Induction of Apoptosis: Many phenolic compounds can trigger programmed cell death in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).[9]

-

Inhibition of Protein Glycation: Pyrazole derivatives have been described as inhibitors of protein glycation, a process implicated in cancer progression.[2]

-

Inhibition of Bacterial Topoisomerases: While primarily an antibacterial mechanism, some topoisomerase inhibitors also exhibit anticancer activity.[3]

Caption: Workflow for in vitro anticancer evaluation.

Experimental Validation Protocols

To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol against key enzymes.

Table 1: Target Enzymes and Assay Kits

| Target Enzyme | Recommended Commercial Assay Kit | Principle |

| COX-1/COX-2 | Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit | Measures the peroxidase activity of COX |

| 5-Lipoxygenase (5-LOX) | Cayman Chemical 5-LOX Inhibitor Screening Assay Kit | Measures the hydroperoxides produced by 5-LOX |

| Acetylcholinesterase (AChE) | Abcam Acetylcholinesterase Inhibitor Screening Kit | Measures the hydrolysis of a thiol substrate |

Step-by-Step Protocol (General):

-

Compound Preparation: Prepare a stock solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in DMSO. Generate a dilution series to determine IC50 values.

-

Reagent Preparation: Prepare all assay reagents according to the manufacturer's instructions.

-

Assay Procedure: In a 96-well plate, add the appropriate buffer, enzyme, and substrate.

-

Initiate Reaction: Add the test compound or vehicle control to the wells.

-

Incubation: Incubate the plate at the recommended temperature and time.

-

Detection: Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays for Anti-inflammatory Activity

Objective: To assess the anti-inflammatory effects of the compound in a cellular context.

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxicity.

In Vivo Models of Analgesia and Inflammation

Objective: To evaluate the analgesic and anti-inflammatory efficacy in animal models.

Animal Model: Male Swiss mice.

Table 2: In Vivo Models

| Model | Endpoint | Purpose |

| Acetic Acid-Induced Writhing | Number of writhes | Visceral pain |

| Formalin Test | Licking time (early and late phase) | Neurogenic and inflammatory pain |

| Carrageenan-Induced Paw Edema | Paw volume | Acute inflammation |

Step-by-Step Protocol (Carrageenan-Induced Paw Edema):

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Compound Administration: Administer 4-Fluoro-2-(1H-pyrazol-3-yl)phenol or vehicle control orally or intraperitoneally.

-

Carrageenan Injection: After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition compared to the control group.

Conclusion and Future Directions

The unique chemical structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, combining the proven pharmacological scaffolds of pyrazole and fluorophenol, presents a compelling case for its investigation as a novel therapeutic agent. The proposed mechanisms of action, focusing on anti-inflammatory, analgesic, and anticancer pathways, are grounded in the extensive literature on related compounds. The experimental protocols outlined in this guide provide a clear and robust framework for validating these hypotheses.

Future research should focus on a comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies, to fully characterize the therapeutic potential of this promising molecule.

References

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

(PDF) Pharmacological Significance of Pyrazole and its Derivatives - ResearchGate. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

The Role of 2-Fluorophenol (CAS 367-12-4) in Modern Drug Discovery. Available at: [Link]

-

Fluorophenol Series - Sparrow Chemical. Available at: [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. Available at: [Link]

-

Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - NIH. Available at: [Link]

-

1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed. Available at: [Link]

Sources

- 1. 4-氟-2-(1H-吡唑-3-基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. nbinno.com [nbinno.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Targets

Abstract

The identification of molecular targets is a critical and rate-limiting step in modern drug discovery.[1] For novel or under-characterized small molecules like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a versatile building block in medicinal and agricultural chemistry, computational or in silico methods provide a rapid, cost-effective, and powerful avenue for hypothesizing biological interactions.[2][3] This guide offers a comprehensive, technically-grounded workflow for identifying and validating potential protein targets of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. We will move beyond a simple recitation of steps to explain the strategic rationale behind each decision, integrating a multi-pronged strategy that combines ligand-based and structure-based methodologies. The protocols described herein are designed to be self-validating, employing consensus and orthogonal approaches to increase the confidence of target prediction, culminating in physics-based validation of protein-ligand interactions.

Introduction: The Rationale for a Computational First Approach

Traditional drug discovery is a high-cost, high-attrition endeavor.[1] Early and accurate identification of a small molecule's biological target(s) can significantly de-risk a development program, uncovering potential mechanisms of action, predicting off-target effects, and enabling drug repurposing.[2][4] In silico techniques have evolved from supplementary tools to indispensable components of this process, allowing researchers to screen vast biological and chemical spaces efficiently.[5]

This guide focuses on 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a compound with structural motifs—a fluorinated phenol and a pyrazole ring—that suggest potential for diverse biological activity, including enzyme inhibition.[3] Our objective is to construct a robust computational framework to generate a high-confidence list of its putative protein targets. This framework is built on the principle that integrating orthogonal computational methods provides a more reliable prediction than any single approach alone.[4] We will explore two primary pillars of target identification: what we can learn from molecules of similar structure (ligand-based) and what we can learn from docking our molecule into known protein structures (structure-based).

Compound Profile and Preparation

Before any computational analysis, a thorough characterization and preparation of the query molecule is paramount. The 3D conformation and electronic properties of the ligand are the foundation for all subsequent predictions.

2.1. Physicochemical Properties

A preliminary analysis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (PubChem CID: 13847427) provides key descriptors. These properties, often calculated using tools like SwissADME or RDKit, influence its pharmacokinetic profile and potential for target interaction.

| Property | Predicted Value | Significance |

| Molecular Formula | C9H7FN2O | Basic elemental composition. |

| Molecular Weight | 178.17 g/mol | Falls within the "drug-like" range (Lipinski's Rule of 5). |

| logP (Octanol/Water) | 1.85 | Indicates moderate lipophilicity and good potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 59.8 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 2 | Contributes to specific interactions with protein targets. |

| Hydrogen Bond Acceptors | 3 | Contributes to specific interactions with protein targets. |

| Rotatable Bonds | 1 | Low conformational flexibility, which can be advantageous for binding affinity. |

2.2. Ligand Preparation Protocol

Accurate 3D structure generation is critical. The following protocol ensures a standardized and energetically favorable starting conformation for our query molecule.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: C1=CC(=C(C=C1F)O)C2=CNN=C2.

-

Generate 3D Conformation: Use a tool like Open Babel to convert the 2D SMILES into a 3D structure.

-

Protonation and Tautomeric State: Assign the correct protonation state at a physiological pH (e.g., 7.4). The pyrazole ring has multiple tautomeric forms; it is crucial to either test multiple forms or use the most stable one as predicted by quantum mechanical calculations or specialized software.

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step removes steric clashes and settles the molecule into a low-energy, geometrically plausible conformation. The resulting file (e.g., in .mol2 or .sdf format) is the input for all subsequent analyses.

A Multi-Pronged Strategy for Target Identification

No single in silico method is foolproof.[6] A robust strategy relies on the convergence of evidence from different, ideally orthogonal, approaches. Our core strategy combines ligand-based and structure-based methods to cross-validate findings.

Caption: Overall workflow for in silico target identification.

This parallel approach is crucial. Ligand-based methods are powerful when known active compounds for a target exist, while structure-based methods can identify novel interactions even for targets with no known ligands.[7][8]

Methodology I: Ligand-Based Approaches

Ligand-based methods operate on the "similarity principle": structurally similar molecules are likely to have similar biological activities.[2][] These methods are computationally efficient and do not require a known 3D structure of the target.

Caption: Detailed workflow for ligand-based target identification.

4.1. Chemical Similarity Searching

This is the most direct application of the similarity principle. We search large databases of bioactive molecules to find compounds structurally similar to our query.

Protocol 2: 2D Similarity Searching

-

Select Database: Utilize a comprehensive, curated bioactivity database such as ChEMBL or PubChem.

-

Generate Fingerprints: Represent the query molecule as a 2D fingerprint (e.g., Morgan Fingerprints, MACCS keys). These are bitstrings that encode structural features.

-

Perform Search: Screen the database by comparing the query fingerprint to all database fingerprints using a similarity metric, most commonly the Tanimoto coefficient.

-

Analyze Hits: Retrieve compounds above a certain similarity threshold (e.g., Tanimoto > 0.85).

-

Target Annotation: Examine the annotated biological targets for these hits. Targets that appear frequently for multiple similar compounds are considered potential targets for the query molecule. This process is often referred to as "target fishing."[2]

4.2. Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential steric and electronic features required for a molecule to interact with a specific target.[10][11] If a group of known active ligands for a target is available (perhaps identified from similarity searching), a common pharmacophore model can be generated.[12]

Protocol 3: Pharmacophore-Based Screening

-

Model Generation:

-

Ligand-Based: If several active molecules for a single target are known, align them and abstract their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings) into a 3D model.[13]

-

Structure-Based: Alternatively, if a protein-ligand complex structure is known, the key interaction points within the binding site can be directly converted into a pharmacophore model.[14]

-

-

Database Screening: Use the generated pharmacophore model as a 3D query to screen compound libraries. This search identifies molecules that can adopt a conformation matching the pharmacophore, regardless of their underlying 2D chemical scaffold.

-

Hit Analysis: The resulting hits are structurally diverse compounds predicted to bind to the same target, providing another layer of evidence for target identification.

Methodology II: Structure-Based Approaches

Structure-based methods leverage the 3D structure of potential protein targets.[7] The primary technique is molecular docking, which predicts the preferred binding orientation and affinity of a ligand to a protein.[15]

5.1. Reverse Docking: One Ligand, Many Targets

Conventional virtual screening docks many ligands into one target. Reverse docking, conversely, docks a single ligand of interest into the binding sites of a large collection of proteins.[16][17] This is an exceptionally powerful tool for unbiased target identification.[18]

Caption: Detailed workflow for structure-based reverse docking.

Protocol 4: Reverse Docking

-

Assemble Target Library: Create a collection of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset, such as all human kinases, GPCRs, or proteins predicted to be "druggable."[19]

-

Prepare Targets: Each protein structure must be prepared. This involves adding hydrogen atoms, assigning partial charges, removing water molecules, and defining the binding site for docking.[20][21] The binding site can be defined based on a co-crystallized ligand or predicted using pocket-finding algorithms.[19]

-

Perform Docking: Systematically dock the prepared 4-Fluoro-2-(1H-pyrazol-3-yl)phenol ligand into every prepared target using software like AutoDock Vina or Glide.[22][23][24]

-

Score and Rank: Each docking run produces a score that estimates the binding affinity (e.g., in kcal/mol). Rank all protein targets based on this score.[20] Proteins with the most favorable (lowest) binding energy scores are considered the most likely targets.

Hypothetical Reverse Docking Results

| Rank | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Protein Class | Rationale for Interest |

| 1 | Kinase X (e.g., 3QG2) | -9.8 | Serine/Threonine Kinase | Pyrazole is a common scaffold in kinase inhibitors. |

| 2 | Protease Y (e.g., 2XDA) | -9.5 | Cysteine Protease | Phenolic hydroxyl could interact with catalytic residues. |

| 3 | Nuclear Receptor Z (e.g., 1S97) | -9.1 | Ligand-Activated Transcription Factor | Fluorinated phenol mimics endogenous ligands. |

| ... | ... | ... | ... | ... |

| 500 | Albumin (e.g., 1AO6) | -6.2 | Transport Protein | Lower affinity, potential for non-specific binding. |

Hit Prioritization and Physics-Based Validation

With lists of potential targets from both ligand- and structure-based methods, the next step is to synthesize this data and increase our confidence in the top candidates.

6.1. Consensus Scoring and Cross-Validation

The most promising targets are those that appear in the results of multiple, orthogonal methods. A target identified through both similarity searching and reverse docking is a much higher-confidence hit than a target identified by only one.

6.2. Molecular Dynamics (MD) Simulation

Molecular docking is often described as a "snapshot," as it typically treats the protein as rigid.[25] Molecular Dynamics (MD) simulations provide a "movie," simulating the movements of the protein, ligand, and surrounding solvent over time.[26][27] This is a computationally intensive but powerful method to validate a docking pose and assess the stability of the protein-ligand complex.[28][29]

Caption: Workflow for validating docking results using MD simulation.

Protocol 5: MD Simulation for Complex Validation

-

System Setup: Take the best-ranked docking pose (protein-ligand complex) from the reverse docking step.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model).[30]

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

Parameterization: Assign force field parameters to all atoms (e.g., AMBER for protein, GAFF for the ligand).[30]

-

Simulation: Perform an MD simulation for a duration sufficient to observe convergence (typically 50-100 nanoseconds).

-

Trajectory Analysis: Analyze the resulting trajectory to assess stability.[31]

-

RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates the complex is not falling apart.

-

RMSF (Root Mean Square Fluctuation): Shows which parts of the protein are flexible and which are stabilized by ligand binding.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) over time. A persistent interaction is a strong indicator of a stable binding mode.

-

A ligand that remains stably bound in its docked pose throughout a 100 ns simulation is a high-confidence prediction worthy of experimental validation.[28]

ADMET Profiling

Concurrent with target identification, it is prudent to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.[32] A molecule with high affinity for a target is useless if it has poor bioavailability or is toxic. Numerous web servers and standalone tools can predict these properties.[33][34][35]

Predicted ADMET Profile for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol

| ADMET Property | Prediction | Implication |

| Human Intestinal Absorption | High | Good candidate for oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Yes | Potential for CNS targets, or CNS side effects. |

| CYP450 Inhibition | Inhibitor of 2C9, 2C19 | Potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced risk of cardiac toxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

Note: These are hypothetical predictions from common ADMET prediction tools like ADMET-AI or pkCSM.[33] Early in silico ADMET assessment helps prioritize compounds that not only bind their target but are also more likely to succeed in later developmental stages.[5]

Conclusion

This guide has outlined a rigorous, multi-faceted in silico strategy for identifying the biological targets of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. By synergistically combining ligand-based similarity and pharmacophore methods with structure-based reverse docking, we generate a list of putative targets. This list is then prioritized through consensus and validated using the gold standard of molecular dynamics simulations. This workflow maximizes the probability of identifying biologically relevant targets, providing a strong, data-driven foundation for subsequent experimental validation and accelerating the journey from a novel molecule to a potential therapeutic agent.

References

- A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed.

- Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Nucleic Acids Research, 41(W1), W576-W581.

- Sahoo, B. M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.

- Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa359.

- Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. (n.d.). Schrödinger.

- Bora, A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 10, 868583.

- Ligand based Screening. (n.d.). Creative Biolabs.

- The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (2021). ResearchGate.

- ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2023). IEEE Xplore.

- Chang, C., et al. (2010). Ligand-Based Virtual Screening Approach Using a New Scoring Function. Journal of Chemical Information and Modeling, 50(9), 1645-1655.

- Ligand Based Virtual Screening. (n.d.). BOC Sciences.

- Wieder, M., et al. (2017). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 22(10), 1638.

- Ligand-based Virtual Screening. (n.d.). Creative Biostructure.

- Pinzi, L., & Rastelli, G. (2019). Structure-Based Virtual Screening. Encyclopedia.

- Computational Predictions for Multi-Target Drug Design. (n.d.). Springer Nature Experiments.

- Momin, Y. (2025). Pharmacophore modeling in drug design. International Journal of Biological Macromolecules.

- What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Chembioexplorer.

- Zhang, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(15), 8235.

- Pharmacophore modeling. (n.d.). Slideshare.

- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.

- Cheng, T., et al. (2012). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. The AAPS Journal, 14(1), 133-141.

- Gauto, D. F., et al. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3630-3643.

- ADMET-AI. (n.d.). admet-ai.com.

- The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (n.d.). Taylor & Francis.

- Predictive ADMET Modeling. (n.d.). BHSAI.

- In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (2024). bioRxiv.

- In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.

- Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (2021). PMC - NIH.

- Integrating Molecular Docking and Molecular Dynamics Simulations. (2019). PubMed.

- Structure based Screening. (n.d.). Creative Biolabs.

- Molecular Docking Tutorial. (n.d.). University of Palermo.

- The structure-based virtual screening workflow using the glide module of Schrodinger and identification of hit molecules. (2022). ResearchGate.

- Structure-Based Virtual Screening. (2020). PubMed.

- MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube.

- Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. (2023). ResearchGate.

- Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.

- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.

- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. (n.d.). Chem-Impex.

- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2018). Springer Protocols.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.

- Validation of MD simulation results. (2022). GROMACS forums.

- Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance. (2021). PubMed Central.

- Reverse docking: Significance and symbolism. (2024). Patsnap Synapse.

- Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. (2022). YouTube.

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC - NIH.

Sources

- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Ligand-Based Virtual Screening Approach Using a New Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 13. Pharmacophore modeling | PDF [slideshare.net]

- 14. Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 17. Reverse docking: Significance and symbolism [wisdomlib.org]

- 18. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]

- 20. Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sites.ualberta.ca [sites.ualberta.ca]

- 23. Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ADMET-AI [admet.ai.greenstonebio.com]

- 34. Predictive ADMET Modeling - BHSAI [bhsai.org]

- 35. ayushcoe.in [ayushcoe.in]

Spectroscopic Characterization of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction

4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a substituted phenolic pyrazole derivative that holds significant interest in medicinal and agricultural chemistry.[1] Its structural motifs—a fluorinated phenol and a pyrazole ring—are prevalent in a wide array of pharmacologically active compounds. Pyrazole derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The fluorine substituent can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this compound a valuable scaffold in drug discovery.

Accurate structural elucidation and purity assessment are paramount for any application in drug development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this exact compound is not widely published, this guide synthesizes established principles of spectroscopic analysis for related structures to provide a robust predictive framework. It is designed for researchers, scientists, and drug development professionals to aid in the characterization of this and similar molecules.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol with atom numbering.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, electron ionization (EI) or electrospray ionization (ESI) can be effectively used. Aromatic compounds, including phenols, typically exhibit a strong molecular ion peak (M⁺˙), which is invaluable for confirming the molecular formula.[5][6]

Predicted Mass Spectrum Data

| Ion | Formula | Calculated m/z | Predicted Relative Intensity | Annotation |

| [M]⁺˙ | [C₉H₇FN₂O]⁺˙ | 178.05 | High | Molecular Ion |

| [M+H]⁺ | [C₉H₈FN₂O]⁺ | 179.06 | High (in ESI+) | Protonated Molecular Ion |

| [M-H]⁻ | [C₉H₆FN₂O]⁻ | 177.05 | High (in ESI-) | Deprotonated Molecular Ion |

| [M-CO]⁺˙ | [C₈H₇FN₂]⁺˙ | 150.06 | Moderate | Loss of carbon monoxide from the phenol ring |

| [M-HCN]⁺˙ | [C₈H₆FO]⁺˙ | 137.04 | Moderate | Loss of hydrogen cyanide from the pyrazole ring |